molecular formula C7H7N3O B1393270 5-Methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-71-8

5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1393270
CAS RN: 52090-71-8
M. Wt: 149.15 g/mol
InChI Key: UIANJOQZAUCZCR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a useful research chemical . It is a common fragment used in the synthesis of kinase inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . An efficient palladium-catalyzed method for the synthesis of pyrazolo-annulated pyridines and quinolines using microwave irradiation has also been described .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied extensively . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine is 193.16 . It is a solid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Methoxy-1H-pyrazolo[4,3-b]pyridine: is a versatile precursor in the synthesis of various heterocyclic compounds. Its structure allows for multiple substitution reactions, making it a valuable starting material for creating a wide range of biologically active molecules .

Biomedical Applications

Due to its structural similarity to purine bases, 5-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives have been explored for their potential in biomedical applications. This includes the development of new pharmaceuticals that can interact with the purine-binding sites in biological systems .

Electronic Device Characterization

Derivatives of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine have been synthesized and characterized for potential use in electronic devices. Their unique electronic properties make them suitable for applications in organic electronics and photonics.

Antiviral Therapies

The compound has shown promise in the field of antiviral therapies. Specifically, its derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of viral infections such as HIV .

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have shown potential in inhibiting TRKA . They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Therefore, these compounds have potential for further exploration in cancer treatment .

properties

IUPAC Name

5-methoxy-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-3-2-5-6(9-7)4-8-10-5/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIANJOQZAUCZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680980
Record name 5-Methoxy-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-pyrazolo[4,3-b]pyridine

CAS RN

52090-71-8
Record name 5-Methoxy-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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